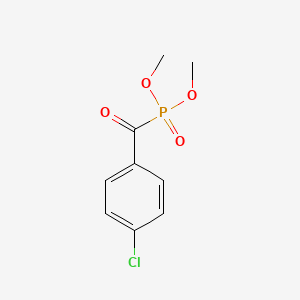

Dimethyl(4-chlorophenyloxomethyl)phosphonate

Description

Properties

IUPAC Name |

(4-chlorophenyl)-dimethoxyphosphorylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKCAVDKGXMEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335802 | |

| Record name | dimethyl p-chlorobenzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33493-32-2 | |

| Record name | Dimethyl P-(4-chlorobenzoyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33493-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl p-chlorobenzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The principal synthetic method for Dimethyl(4-chlorophenyloxomethyl)phosphonate involves the nucleophilic substitution reaction between p-chlorobenzoyl chloride and dimethyl phosphite. The general reaction scheme is:

$$

\text{p-Chlorobenzoyl chloride} + \text{Dimethyl phosphite} \rightarrow \text{this compound}

$$

This reaction typically proceeds in the presence of a base such as triethylamine, which serves to neutralize the hydrochloric acid generated during the esterification process. The reaction conditions are carefully controlled to optimize yield and purity.

Detailed Reaction Conditions and Purification

-

- p-Chlorobenzoyl chloride (acyl chloride source)

- Dimethyl phosphite (phosphonate ester source)

- Triethylamine (base to scavenge HCl)

-

- Usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

- Temperature is maintained at mild to moderate levels (e.g., 0–25°C) to control reaction rate and minimize side reactions.

- Stirring under inert atmosphere (e.g., nitrogen) is common to prevent oxidation.

-

- The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials, side products, and residual triethylamine salts.

- Final product purity is confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.

Industrial Scale Production

On an industrial scale, continuous flow synthesis methods have been developed to improve efficiency, safety, and product consistency. Key features include:

-

- Automated mixing of reactants with precise control over reaction time and temperature.

- Enhanced heat dissipation reduces exothermic reaction risks.

- Continuous removal of by-products and immediate downstream purification.

-

- Higher yields (>90%) with reduced by-product formation.

- Lower labor and energy costs.

- Scalable production without loss of product quality.

Related Synthetic Strategies and Analogous Compounds

While the direct reaction of p-chlorobenzoyl chloride with dimethyl phosphite is the main route, related synthetic strategies for phosphonate esters include:

Hydroxymethylation of Phosphite Esters:

- Reaction of phosphite esters with formaldehyde under alkaline conditions to form hydroxymethyl phosphonates.

- This method is widely used for related phosphonate compounds and can be adapted for continuous flow microfluidic reactors to improve yield and purity.

Oxidation and Reduction Reactions:

- Post-synthesis modifications such as oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with lithium aluminum hydride) can be used to obtain derivatives or intermediates.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | p-Chlorobenzoyl chloride, Dimethyl phosphite | Molar ratio ~1:1.1 to 1:1.2 |

| Base | Triethylamine | Neutralizes HCl by-product |

| Solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Depends on scale and mixing efficiency |

| Purification method | Recrystallization or column chromatography | Ensures high purity (>98%) |

| Yield | Typically 85–95% | Higher yields in continuous flow systems |

| Industrial method | Continuous flow microreactors | Enhanced control, safety, and scalability |

Research Findings and Advances

Microfluidic Reactor Synthesis:

Recent advances demonstrate the use of microfluidic reactors for related hydroxymethyl phosphonates, which can be adapted for this compound synthesis. These reactors provide precise control over reaction parameters, leading to yields >94% and purities >99% with reduced by-products and waste generation.Reaction Mechanism Insights:

The reaction proceeds via nucleophilic attack of the phosphite ester on the acyl chloride carbonyl carbon, forming the phosphonate ester linkage with concurrent release of HCl, which is scavenged by the base.Comparison with Other Phosphonate Syntheses: The preparation of phosphonic acid derivatives often involves dealkylation of dialkyl phosphonates or oxidation of phosphinic acids. However, for ester derivatives like this compound, direct esterification remains the preferred route due to simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-chlorophenyloxomethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The chlorine atom in the p-chloro-benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl(4-chlorophenyloxomethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms involving phosphonate esters. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of diseases where phosphonate esters play a role.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl(4-chlorophenyloxomethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous phosphonates:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the target compound introduces steric bulk and electronic effects (electron-withdrawing) absent in aliphatic analogs like dimethyl pentylphosphonate. This enhances its applicability in aromatic coupling reactions .

- Functional Group Diversity : The keto group ($ \text{C=O} $) in the target compound contrasts with hydroxymethyl ($ \text{-CH(OH)-} $) in ’s analog, affecting hydrogen-bonding capacity and nucleophilic reactivity.

- Halogenation Effects : Fluorinated analogs (e.g., trifluoroethyl in ) exhibit increased metabolic stability and lipophilicity compared to the chloro-substituted target.

Physical Properties and Reactivity

Reactivity Insights :

Biological Activity

Dimethyl(4-chlorophenyloxomethyl)phosphonate (DCPMP) is a phosphonate ester that has garnered attention for its potential biological activities, including its use as a prodrug and its interactions with various biological systems. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DCPMP.

- Chemical Formula : C10H12ClO4P

- Molecular Weight : 252.63 g/mol

- CAS Number : 41162-19-0

DCPMP is characterized by the presence of a chlorophenyl group, which contributes to its biological activity and potential applications in medicinal chemistry.

DCPMP functions primarily as a prodrug, which means it is metabolized into an active form within the body. The phosphonate group allows for unique interactions with biological targets, enhancing metabolic stability and potentially improving bioavailability compared to its parent compounds.

Key Mechanisms :

- Prodrug Activation : The conversion of DCPMP into active metabolites facilitates increased absorption and efficacy in target tissues.

- Enzyme Interactions : DCPMP may interact with enzymes involved in various metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activity and Toxicity

Research indicates that DCPMP exhibits various biological activities, including mutagenic and clastogenic effects. In vitro studies have shown that DCPMP can induce genetic mutations, suggesting a potential risk for carcinogenicity.

Toxicological Data :

- Acute Toxicity : The acute dermal LD50 in rabbits was found to be 681 mg/kg body weight.

- Genotoxic Potential : In vivo studies indicate conflicting results regarding clastogenicity, warranting further investigation into its genotoxic effects.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induces mutations in mammalian cells | |

| In Vivo | Evidence of carcinogenicity in male rats | |

| Acute Toxicity | LD50 of 681 mg/kg in rabbits |

Case Studies

Several case studies have evaluated the efficacy and safety of DCPMP in different contexts:

- Antiviral Activity : A study demonstrated that DCPMP derivatives showed significant antiviral activity against Plasmodium falciparum, indicating potential applications in treating malaria.

- Antitumor Activity : Research indicated that certain phosphonate prodrugs exhibited enhanced activity against tumor cells, suggesting that DCPMP could be a candidate for further development in cancer therapy.

- Environmental Impact : Investigations into the environmental degradation of DCPMP revealed that it does not bioaccumulate significantly, which is crucial for assessing its ecological safety.

Q & A

Q. What are the optimal reaction conditions for synthesizing Dimethyl(4-chlorophenyloxomethyl)phosphonate?

The synthesis typically involves photoinduced phosphonylation using blue LED irradiation. A scalable method includes combining 4DPAIPN (1 mol%) as a photocatalyst, triethylamine (2.0 equiv.), and dichloromethane (DCM) as the solvent under argon. After 24 hours of irradiation, methanol is added to quench the reaction, followed by purification via column chromatography (ethyl acetate/DCM/methanol gradient) . For reproducibility, ensure strict control of light intensity (30 W LEDs at 3 cm distance) and inert atmosphere.

Q. Which analytical techniques are most effective for characterizing this compound?

- Mass Spectrometry (MS): Electron ionization (EI) MS provides precise molecular weight confirmation and fragmentation patterns. For example, NIST databases include reference spectra for phosphonate derivatives, aiding structural validation .

- Nuclear Magnetic Resonance (NMR): Use P NMR to identify phosphorus environments and H/C NMR to resolve aromatic and methyl ester groups.

- Chromatography: HPLC or GC-MS can assess purity, especially post-synthesis .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE): Use impermeable gloves (nitrile or neoprene) and lab coats to prevent skin contact.

- Ventilation: Work in a fume hood to avoid inhalation of vapors, as phosphonates may release irritants under decomposition.

- Storage: Keep in airtight containers away from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 69% in one study vs. lower/higher in others) often stem from variations in:

- Catalyst loading: Adjust 4DPAIPN concentrations (1–5 mol%) to optimize electron transfer efficiency.

- Solvent purity: Trace water in DCM or methanol can hydrolyze intermediates, reducing yields. Use molecular sieves for solvent drying.

- Light source calibration: Validate LED wavelength (450–470 nm) and irradiance using a radiometer .

Q. What strategies enhance regioselectivity in phosphonylation reactions involving this compound?

- Substrate design: Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to direct phosphonylation to specific positions via resonance stabilization.

- Steric control: Bulky substituents on the dihydropyridine precursor can block undesired reaction sites.

- Temperature modulation: Lower temperatures (0–10°C) may favor kinetic control over thermodynamic pathways, improving selectivity .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent replacement: Substitute DCM with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity.

- Catalyst recycling: Recover 4DPAIPN via filtration or aqueous extraction to reduce waste.

- Energy efficiency: Explore visible-light photocatalysis with sunlight or low-energy LEDs to minimize carbon footprint .

Methodological Notes

- Data Interpretation: Cross-reference NMR and MS data with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemical outcomes.

- Contradiction Mitigation: Replicate published procedures with controlled variables (e.g., reagent batches, equipment) before modifying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.